Lipophilicity Differentiation: Predicted XLogP3 of -0.4 vs. (1-Methyl-1H-imidazol-2-yl)methanol
The predicted partition coefficient (XLogP3) for (1,4-Dimethyl-1H-imidazol-2-YL)methanol is -0.4 . This indicates a higher lipophilicity compared to its mono-methylated analog, (1-methyl-1H-imidazol-2-yl)methanol (CAS 17334-08-6), which has a predicted XLogP3 of -0.7 [1]. The introduction of the second methyl group at the 4-position increases the molecule's hydrophobicity.
| Evidence Dimension | Lipophilicity (Predicted XLogP3) |
|---|---|
| Target Compound Data | -0.4 |
| Comparator Or Baseline | (1-Methyl-1H-imidazol-2-yl)methanol (XLogP3: -0.7) |
| Quantified Difference | Δ 0.3 log units (more lipophilic) |
| Conditions | In silico prediction using XLogP3 algorithm |
Why This Matters
Higher lipophilicity can significantly influence a molecule's ability to cross biological membranes, affecting its bioavailability and intracellular target engagement in drug discovery programs [2].
- [1] National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 204738, (1-methyl-1H-imidazol-2-yl)methanol. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
